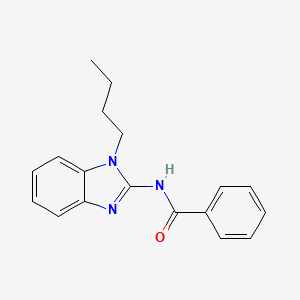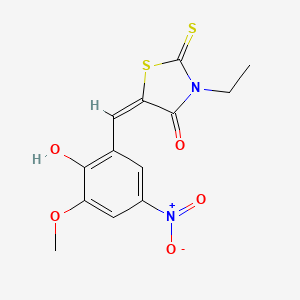![molecular formula C20H16N6O6 B5028343 1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione), commonly known as ENOD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the indole-2,3-dione family of compounds, which are known for their diverse biological activities. ENOD has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
ENOD exerts its biological activities through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. ENOD has been shown to inhibit the activity of ROS, which are known to play a key role in the development of various diseases, including cancer and cardiovascular diseases. In addition, ENOD has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ENOD has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS, the modulation of various signaling pathways, and the induction of apoptosis. In addition, ENOD has been shown to exhibit anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENOD has several advantages for lab experiments, including its high purity and yield, as well as its potent biological activities. However, ENOD also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on ENOD, including the development of new therapeutic agents based on ENOD, the elucidation of its mechanism of action, and the exploration of its potential applications in various scientific fields. In addition, further studies are needed to determine the optimal dosage and administration of ENOD for its therapeutic applications, as well as its potential side effects and toxicity. Overall, ENOD is a promising candidate for the development of new therapeutic agents, and further research is needed to fully explore its potential.
Métodos De Síntesis
ENOD can be synthesized using a variety of methods, including the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by nitrosation with nitrous acid. Another method involves the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by oxidation with potassium permanganate and nitrosation with sodium nitrite. Both methods yield ENOD in good yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
ENOD has been extensively studied for its potential applications in various scientific fields. In the field of medicine, ENOD has been shown to exhibit potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, ENOD has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(2,3-dioxoindol-1-yl)methyl]-N-[2-[(2,3-dioxoindol-1-yl)methyl-nitrosoamino]ethyl]nitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c27-17-13-5-1-3-7-15(13)25(19(17)29)11-23(21-31)9-10-24(22-32)12-26-16-8-4-2-6-14(16)18(28)20(26)30/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUSZYAJHSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCN(CN3C4=CC=CC=C4C(=O)C3=O)N=O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)

![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)

![N-(4-acetyl-5-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5028314.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)

![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5028334.png)

